molecular formula C6H6N2O3 B1666537 阿昔莫司 CAS No. 51037-30-0

阿昔莫司

货号 B1666537
CAS 编号: 51037-30-0
分子量: 154.12 g/mol
InChI 键: DJQOOSBJCLSSEY-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Acipimox is a niacin derivative used as a hypolipidemic agent. It is used in low doses and may have less marked adverse effects . It reduces triglyceride levels and increases HDL cholesterol .


Molecular Structure Analysis

The molecular structure of Acipimox is C6H6N2O3 . It has a molecular weight of 154.12 .


Chemical Reactions Analysis

Acipimox is not known to undergo significant metabolism . It inhibits the production of triglycerides by the liver and the secretion of VLDL, leading indirectly to a modest reduction in LDL and increase in HDL .


Physical And Chemical Properties Analysis

Acipimox has a molecular weight of 154.12 and a chemical formula of C6H6N2O3 . It is not bound to blood plasma proteins and is not metabolized .

科学研究应用

1. Pharmacokinetic Comparison between Normoxia and Hypoxia Acipimox has been used in studies to evaluate its pharmacokinetics under simulated high altitude hypoxia conditions . A sensitive and reliable LC–MS/MS method has been established for the quantitation of acipimox in rat plasma and tissue homogenate . The results indicated that there were significant differences in the main pharmacokinetics parameters of acipimox between normoxic and hypoxic rats .

Lipid Metabolism

Acipimox, a derivative of nicotinic acid, has been used for almost 50 years as a lipid-lowering drug . The target of acipimox is hydroxycarboxylic acid receptor 2 (HCAR2), which can inhibit fat mobilization and lipid synthesis by reducing intracellular cAMP concentrations .

Hypoxia Condition

Under the hypoxia condition, the proliferation of HK2 cells was inhibited with increasing concentrations of acipimox . The results provide important and valuable information for the safety and efficacy of acipimox, which indicated that the dosage of acipimox might be adjusted appropriately during clinical medication in hypoxia .

Cardiac Dysfunction

Acipimox has been studied for its effects on e-cigarette-induced cardiac dysfunction . Mice exposed to e-cigarette (2.4%) had increased circulating levels of inflammatory cytokines and FFAs, which were diminished by acipimox .

DNA Damage

Gene Set Enrichment Analysis revealed that e-cigarette (2.4%) treated mice had gene expression changes in the G2/M DNA damage checkpoint pathway that was normalized by acipimox .

Oxidative Stress

Mice exposed to e-cigarette (2.4%) had increased cardiac Heme oxygenase 1 protein levels and 4-hydroxynonenal (4-HNE). These markers of oxidative stress were decreased by acipimox .

作用机制

Target of Action

Acipimox, a niacin derivative, primarily targets the niacin receptor 1 . This receptor plays a crucial role in the regulation of lipid metabolism, particularly in the inhibition of the enzyme triglyceride lipase .

Mode of Action

Acipimox acts on the niacin receptor 1, inhibiting the enzyme triglyceride lipase . This inhibition reduces the concentration of fatty acids in the blood plasma and their inflow into the liver . As a result, the production of triglycerides by the liver and the secretion of Very Low-Density Lipoprotein (VLDL) are inhibited . This leads indirectly to a modest reduction in Low-Density Lipoprotein (LDL) and an increase in High-Density Lipoprotein (HDL) .

Biochemical Pathways

The primary biochemical pathway affected by Acipimox is the lipid metabolism pathway. By inhibiting triglyceride lipase, Acipimox reduces the production of triglycerides and the secretion of VLDL . This indirectly affects the levels of LDL and HDL in the bloodstream .

Pharmacokinetics

Acipimox exhibits excellent bioavailability, being completely absorbed from the gut . The elimination of Acipimox occurs in two phases: the first phase has a half-life of two hours, and the second phase has a half-life of 12 to 14 hours . The substance is eliminated via the kidney .

Result of Action

The action of Acipimox results in a decrease in the levels of triglycerides and LDL cholesterol, and an increase in the levels of HDL cholesterol . These changes in lipid profile can help manage conditions like hyperlipidemia . Long-term administration of Acipimox is associated with reduced mortality, but unwanted effects limit its clinical use .

Action Environment

The action of Acipimox can be influenced by environmental factors such as hypoxia. A study showed significant differences in the main pharmacokinetic parameters of Acipimox between normoxic and hypoxic rats . This suggests that the dosage of Acipimox might need to be adjusted appropriately during clinical medication in hypoxic conditions .

安全和危害

Acipimox can cause serious eye irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Protective equipment and adequate ventilation are recommended when handling Acipimox .

未来方向

Acipimox has been studied for its effects on mitochondrial myopathy and cardiac dysfunction induced by electronic cigarettes . These studies suggest potential new applications for Acipimox in treating these conditions.

属性

IUPAC Name

5-methyl-4-oxidopyrazin-4-ium-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O3/c1-4-2-7-5(6(9)10)3-8(4)11/h2-3H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJQOOSBJCLSSEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=[N+]1[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2046202
Record name Acipimox
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2046202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Acipimox inhibits the production of triglycerides by the liver and the secretion of VLDL, which leads indirectly to a modest reduction in LDL and increase in HDL.
Record name Acipimox
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09055
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Acipimox

CAS RN

51037-30-0
Record name Acipimox
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51037-30-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acipimox
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09055
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ACIPIMOX
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759818
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Acipimox
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2046202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Acipimox
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.051.736
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ACIPIMOX
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K9AY9IR2SD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Acipimox
Reactant of Route 2
Reactant of Route 2
Acipimox
Reactant of Route 3
Reactant of Route 3
Acipimox
Reactant of Route 4
Acipimox
Reactant of Route 5
Acipimox
Reactant of Route 6
Acipimox

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。